molecular formula C16H18FN3O2 B4430950 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine

Cat. No. B4430950
M. Wt: 303.33 g/mol
InChI Key: MYDZTSDVDWWTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine, commonly known as DCFP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of DCFp is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It has also been shown to have affinity for the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
DCFp has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, emotions, and behavior. It also modulates the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of anxiety and depression.

Advantages and Limitations for Lab Experiments

DCFp has several advantages for lab experiments, such as its high selectivity and potency, as well as its ability to cross the blood-brain barrier. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

Further research is needed to determine the full potential of DCFp in the treatment of psychiatric disorders. Some potential future directions include investigating its effects on other neurotransmitter systems, such as the noradrenergic and cholinergic systems, and exploring its potential use in combination with other drugs for the treatment of complex psychiatric conditions. Additionally, further studies are needed to determine its safety and long-term effects.

Scientific Research Applications

DCFp has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been investigated for its potential use in the treatment of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-11-15(12(2)22-18-11)16(21)20-9-7-19(8-10-20)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDZTSDVDWWTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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